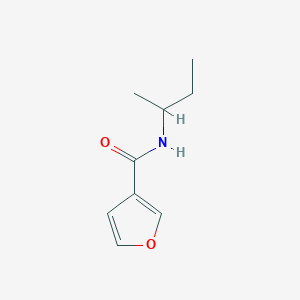

N-butan-2-ylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-butan-2-ylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7(2)10-9(11)8-4-5-12-6-8/h4-7H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYNIZSJHKAVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation Strategies

Furan-3-carboxylic acid is typically activated using coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt) or similar additives. These agents facilitate the formation of an active ester intermediate, which subsequently reacts with butan-2-amine to yield the target amide. Solvent choice (e.g., dichloromethane or dimethylformamide) and reaction temperature (20–40°C) significantly influence reaction efficiency.

Representative Procedure

-

Furan-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF.

-

EDC (1.2 equiv) and HOBt (1.1 equiv) are added under inert atmosphere.

-

After stirring for 1 hour at 25°C, butan-2-amine (1.5 equiv) is introduced dropwise.

-

The mixture is stirred for 12–24 hours, followed by aqueous workup and chromatographic purification.

Yields for analogous systems (e.g., N-pyridin-2-ylfuran-3-carboxamide) range from 60% to 87%, depending on steric and electronic factors.

Transamidation of Pre-Formed Carboxamides

Transamidation offers a versatile alternative, particularly when direct coupling is hindered by substrate sensitivity or competing side reactions. This method involves the cleavage of an existing amide bond followed by aminolysis with butan-2-amine.

Boc-Activation and Aminolysis

A one-pot, two-step protocol adapted from benzofuran-2-carboxamide synthesis demonstrates broad applicability:

-

Boc Activation : A pre-formed carboxamide (e.g., N-(quinolin-8-yl)furan-3-carboxamide) is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile at 60°C. This generates a reactive N-acyl-Boc-carbamate intermediate.

-

Aminolysis : The intermediate is reacted with butan-2-amine in toluene at 60°C, yielding this compound after purification.

Key Advantages

Yield Optimization

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-butan-2-ylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid derivatives, while reduction of the carboxamide group can produce corresponding amines .

Scientific Research Applications

N-butan-2-ylfuran-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex furan derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butan-2-ylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₉H₁₃NO₂ | 167.21 | Butan-2-yl, furan-3-carboxamide |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | 6972-77-6 | C₅H₇N₃O₂ | 157.13 | Cyano, methylamino carbonyl |

| N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide | 887886-99-9 | C₂₈H₂₇N₂O₅ | 471.53 | Dimethoxyphenyl, benzofuran, phenylbutanamido |

Key Observations:

Table 2: Toxicity Data and Hazards

Analysis:

- The lack of toxicity data for all three compounds underscores the need for further investigation, particularly for industrial or pharmaceutical applications.

- The cyano substituent in ’s compound may pose higher acute toxicity risks compared to alkyl or aryl carboxamides, though this remains speculative without empirical data .

Solubility and Reactivity

- Biological Activity : Benzofuran derivatives () are often associated with enhanced binding to aromatic receptors or enzymes due to extended π-systems, whereas simpler furan carboxamides may exhibit faster metabolic clearance .

Research Implications and Limitations

- Gaps in Data : The absence of experimental data for this compound limits direct comparisons. Studies on solubility, stability, and bioactivity are critical for contextualizing its utility.

- Substituent-Driven Design: and illustrate how functional group selection (e.g., cyano vs. methoxy) can drastically alter molecular properties, guiding future synthetic strategies for carboxamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.